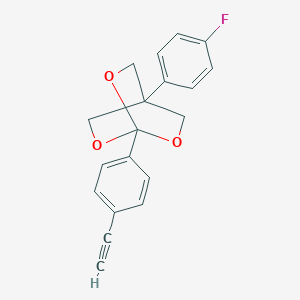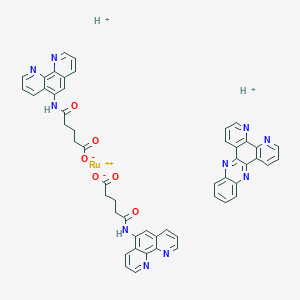
Ru(Phen)dpp2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ru(Phen)dpp2 is a ruthenium-based compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound possesses unique properties that make it a promising candidate for use in a wide range of applications.
Wirkmechanismus
The mechanism of action of Ru(Phen)dpp2 in photodynamic therapy involves the production of singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cancer cells, leading to their death. In catalytic applications, Ru(Phen)dpp2 acts as a mediator for electron transfer reactions, facilitating the conversion of one molecule to another.
Biochemische Und Physiologische Effekte
Ru(Phen)dpp2 has been shown to have low toxicity in vitro and in vivo. In cell culture studies, it has been shown to induce apoptosis in cancer cells upon activation by light. In animal studies, it has been shown to be well-tolerated and to have minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ru(Phen)dpp2 is its stability and solubility in polar solvents. This makes it easy to handle and use in various lab experiments. Its unique properties also make it an attractive candidate for various applications.
One limitation of Ru(Phen)dpp2 is its high cost, which may limit its widespread use in research. Its synthesis method is also relatively complex, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on Ru(Phen)dpp2. One area of research is in the development of more efficient synthesis methods that are cost-effective and scalable. Another area of research is in the optimization of its properties for specific applications such as PDT and catalysis. Additionally, further studies are needed to investigate its potential applications in other fields of scientific research.
Synthesemethoden
Ru(Phen)dpp2 is synthesized by reacting two molecules of 2,9-diphenyl-1,10-phenanthroline (dpp) with one molecule of Ru(phen)2Cl2, where phen is 1,10-phenanthroline. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting compound is a red-orange powder that is soluble in polar solvents such as water and methanol.
Wissenschaftliche Forschungsanwendungen
Ru(Phen)dpp2 has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species (ROS) that can kill cancer cells. Ru(Phen)dpp2 has been shown to be an effective photosensitizer for PDT, with high singlet oxygen quantum yield and low dark toxicity.
Another application of Ru(Phen)dpp2 is in the field of catalysis. It has been shown to be an effective catalyst for various organic reactions such as oxidation, reduction, and C-H activation. Its unique properties such as its stability, solubility, and redox potential make it an attractive candidate for catalytic applications.
Eigenschaften
CAS-Nummer |
152204-36-9 |
|---|---|
Produktname |
Ru(Phen)dpp2 |
Molekularformel |
C52H40N10O6Ru+2 |
Molekulargewicht |
1002 g/mol |
IUPAC-Name |
hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2 |
InChI-Schlüssel |
KGUWJUVCGFTKMM-UHFFFAOYSA-N |
SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Kanonische SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Synonyme |
is(phenanthroline)(dipyridophenazine)ruthenium(II) Ru(phen)dpp2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



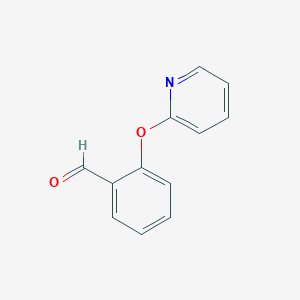


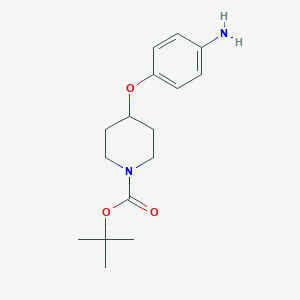

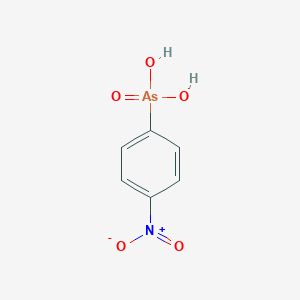

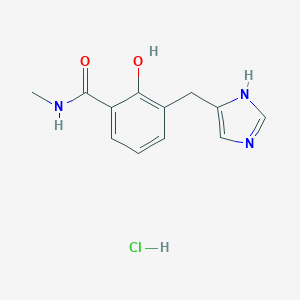
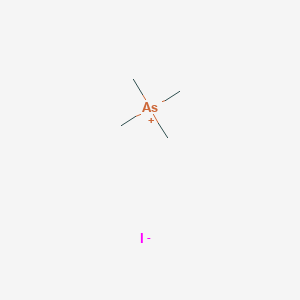
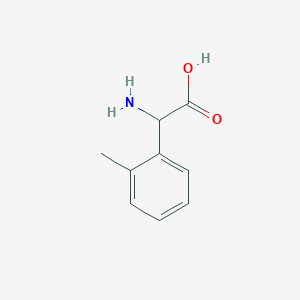
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
